molecular formula C61H93N21O19S B593224 Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp CAS No. 824405-61-0

Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp

Cat. No.: B593224
CAS No.: 824405-61-0
M. Wt: 1456.6
InChI Key: YENMYQHRKVAJCS-GMUSKWQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp is a synthetic peptide substrate used primarily in biochemical research. It is a fluorescence-quenched substrate for human neutrophil elastase, an enzyme involved in the breakdown of proteins. The compound’s full name is 2-aminobenzoyl-L-alanyl-L-prolyl-L-glutamyl-L-glutamyl-L-isoleucyl-L-methionyl-L-arginyl-L-arginyl-L-glutamine 2-(2,4-dinitrophenyl)aminoethyl-amide (trifluoroacetate salt) .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized for yield and purity, with rigorous quality control measures in place .

Chemical Reactions Analysis

Types of Reactions: Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp primarily undergoes enzymatic hydrolysis. This reaction involves the cleavage of peptide bonds by enzymes such as human neutrophil elastase.

Common Reagents and Conditions:

    Enzymatic Hydrolysis: Human neutrophil elastase is the primary enzyme used.

Major Products: The major products of the enzymatic hydrolysis of this compound are smaller peptide fragments and the fluorescent molecule 2-aminobenzoyl .

Scientific Research Applications

Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp is widely used in scientific research, particularly in the study of proteolytic enzymes. Its applications include:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific sequence, which makes it a highly sensitive and specific substrate for human neutrophil elastase. Its fluorescence-quenching properties allow for precise measurement of enzyme activity, making it a valuable tool in biochemical research .

Biological Activity

Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp is a synthetic peptide that serves as a fluorescence-quenched substrate for human neutrophil elastase (HNE), a serine protease involved in various physiological and pathological processes, particularly in inflammatory responses. This article explores the biological activity of this compound, its applications in research, and relevant findings from recent studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Abz (2-Aminobenzoyl) : A fluorescent moiety that allows detection upon cleavage.
  • EDDnp (N1-[2-(2,4-dinitrophenyl)amino]ethylenediamine) : A quencher that suppresses fluorescence until the peptide is hydrolyzed by HNE.

The peptide has a high specificity for HNE, with a catalytic efficiency (kcat/Kmk_{cat}/K_m) of approximately 531 mM1^{-1}s1^{-1} . The enzymatic hydrolysis disrupts the donor-acceptor pair between Abz and EDDnp, leading to increased fluorescence, which can be quantitatively measured.

The biological activity of this compound is primarily linked to its role as a substrate for HNE. Upon cleavage by HNE, the peptide releases the fluorescent Abz moiety, allowing for real-time monitoring of enzyme activity. This property has made it a valuable tool in studying protease activity in various biological contexts, particularly in inflammatory diseases where neutrophil activation and degranulation play crucial roles.

Applications in Research

This peptide has been utilized in several studies to investigate the role of HNE in different pathological conditions:

  • SARS-CoV-2 Related Studies : In research examining acute respiratory distress syndrome (ARDS) associated with COVID-19, this compound was used to assess HNE activity in lung tissues. The study indicated a significant imbalance between proteases and anti-proteases in patients, highlighting potential therapeutic targets .
  • Neutrophil Activation : The substrate has been employed to measure neutrophil elastase activity in various conditions, including cystic fibrosis and alpha-1 antitrypsin deficiency. It has been shown that increased levels of active HNE correlate with inflammatory responses and tissue damage .

Study on Neutrophil Elastase Activity

In a study investigating neutrophil elastase's role in inflammation, researchers used this compound to quantify enzyme activity in sputum samples from cystic fibrosis patients. The results demonstrated that the presence of elastase was significantly higher in samples from patients compared to controls, suggesting that HNE contributes to lung tissue damage .

Inhibition Studies

Another study focused on the inhibitory effects of alpha-1 antitrypsin (AAT) on HNE activity using this substrate. The findings revealed that AAT effectively reduced HNE activity in vitro, supporting its therapeutic potential in conditions characterized by excessive neutrophil activation .

Data Tables

Study Findings Reference
SARS-CoV-2 ARDSImbalance between active NE and AAT; increased NE activity in lung tissues
Cystic FibrosisElevated NE levels correlated with inflammation
AAT InhibitionSignificant reduction of NE activity by AAT

Properties

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-2-[(2-aminobenzoyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[2-(2,4-dinitroanilino)ethylamino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H93N21O19S/c1-5-32(2)49(79-56(94)42(20-23-48(86)87)76-54(92)41(19-22-47(84)85)77-57(95)44-15-10-29-80(44)59(97)33(3)72-50(88)35-11-6-7-12-36(35)62)58(96)78-43(24-30-102-4)55(93)74-38(13-8-25-70-60(64)65)52(90)73-39(14-9-26-71-61(66)67)53(91)75-40(18-21-46(63)83)51(89)69-28-27-68-37-17-16-34(81(98)99)31-45(37)82(100)101/h6-7,11-12,16-17,31-33,38-44,49,68H,5,8-10,13-15,18-30,62H2,1-4H3,(H2,63,83)(H,69,89)(H,72,88)(H,73,90)(H,74,93)(H,75,91)(H,76,92)(H,77,95)(H,78,96)(H,79,94)(H,84,85)(H,86,87)(H4,64,65,70)(H4,66,67,71)/t32-,33-,38-,39-,40-,41-,42-,43-,44-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENMYQHRKVAJCS-GMUSKWQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H93N21O19S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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